molecular formula C7H13B B3204299 (E)-1-Bromo-5-methyl-2-hexene CAS No. 103335-72-4

(E)-1-Bromo-5-methyl-2-hexene

Cat. No.: B3204299
CAS No.: 103335-72-4
M. Wt: 177.08 g/mol
InChI Key: HQLCUCQGNRYXBD-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-Bromo-5-methyl-2-hexene is an organic compound characterized by the presence of a bromine atom attached to a hexene chain with a methyl group at the fifth position. This compound is notable for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-Bromo-5-methyl-2-hexene typically involves the bromination of 5-methyl-2-hexene. This can be achieved through the addition of bromine (Br2) to the double bond of 5-methyl-2-hexene under controlled conditions to ensure the formation of the (E)-isomer. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the desired isomer. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (E)-1-Bromo-5-methyl-2-hexene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 5-methyl-1,3-hexadiene.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.

    Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents.

Major Products:

    Substitution: Formation of alcohols, ethers, or amines.

    Elimination: Formation of dienes.

    Addition: Formation of dibromo compounds or bromoalkanes.

Scientific Research Applications

(E)-1-Bromo-5-methyl-2-hexene is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: For the development of pharmaceutical compounds.

    Material Science: In the preparation of polymers and advanced materials.

    Biological Studies: As a probe to study enzyme mechanisms and biochemical pathways.

Mechanism of Action

The mechanism of action of (E)-1-Bromo-5-methyl-2-hexene involves its reactivity with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The double bond in the hexene chain allows for addition reactions, making it a versatile compound in organic synthesis.

Comparison with Similar Compounds

    (Z)-1-Bromo-5-methyl-2-hexene: The cis-isomer of the compound.

    1-Bromo-2-hexene: A similar compound without the methyl group.

    5-Bromo-2-hexene: A compound with the bromine atom at a different position.

Uniqueness: (E)-1-Bromo-5-methyl-2-hexene is unique due to its specific configuration and the presence of both a bromine atom and a methyl group, which influence its reactivity and applications in synthesis.

Properties

IUPAC Name

(E)-1-bromo-5-methylhex-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-7(2)5-3-4-6-8/h3-4,7H,5-6H2,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLCUCQGNRYXBD-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C=C/CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-Bromo-5-methyl-2-hexene
Reactant of Route 2
Reactant of Route 2
(E)-1-Bromo-5-methyl-2-hexene
Reactant of Route 3
(E)-1-Bromo-5-methyl-2-hexene
Reactant of Route 4
(E)-1-Bromo-5-methyl-2-hexene
Reactant of Route 5
Reactant of Route 5
(E)-1-Bromo-5-methyl-2-hexene
Reactant of Route 6
(E)-1-Bromo-5-methyl-2-hexene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.